

Lirimilast at a Glance

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Compound Focus: Lirimilast

CAS No.: 329306-27-6

Cat. No.: S533279

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Lirimilast (also known as BAY 19-8004) is characterized in scientific research as a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor [1] [2].

The core mechanism of PDE4 inhibitors like **Lirimilast** involves blocking the PDE4 enzyme, which degrades cyclic adenosine monophosphate (cAMP) [3] [4]. This leads to increased intracellular cAMP levels, modulating the expression of various pro-inflammatory and anti-inflammatory mediators and resulting in anti-inflammatory effects [3] [5].

Quantitative Data Profile

The table below summarizes the key quantitative data available for **Lirimilast** from chemical supplier databases:

Parameter	Detail
CAS Number	329306-27-6 [1] [2]
Molecular Formula	C ₁₇ H ₁₂ Cl ₂ N ₂ O ₆ S [1] [2]
Molecular Weight	443.26 g/mol [1] [2]
Primary Target	Phosphodiesterase-4 (PDE4) [1] [2]

Parameter	Detail
Reported IC ₅₀ (PDE4)	49 nM [1] [2] (also reported as 42 nM [2])
Research Applications	Asthma, Chronic Obstructive Pulmonary Disease (COPD) [1] [2]
Key Property	Anti-inflammatory [1] [2]

Mechanism of Action in Inflammatory Pathways

The following diagram illustrates the proposed intracellular mechanism by which **Lirimilast**, as a PDE4 inhibitor, is believed to exert its anti-inflammatory effects.

Proposed intracellular anti-inflammatory mechanism of **Lirimilast**.

Reported Experimental Findings

Available data from commercial sources summarize the following experimental observations, though detailed methodologies are not provided:

- **In Vitro Data:** **Lirimilast** was reported to be **5-fold more effective than Cilomilast** and equipotent with another inhibitor, CDP-840, in assays using freshly prepared PDE4 from human polymorphonuclear leukocytes (PMNL) [2].
- **In Vivo Data:** In a **rat model of lung neutrophilic inflammation**, **Lirimilast** was found to be **3-fold more potent than Cilomilast**. The compound was noted as orally active in guinea-pigs at 3 mg/kg and in primates at 0.1 mg/kg/day, suggesting a potentially good therapeutic ratio [2].

Research Considerations

- **Information Source:** The available data comes primarily from **commercial chemical supplier catalogs** for research purposes [1] [2]. The information is foundational but lacks the depth of a peer-reviewed publication.
- **Comparison to Marketed PDE4 Inhibitors:** Apremilast (Otezla) is an FDA-approved oral PDE4 inhibitor for treating plaque psoriasis, psoriatic arthritis, and oral ulcers of Behçet's disease [6] [7] [8].

While both are PDE4 inhibitors, **Lirimilast** appears to have been investigated primarily for respiratory conditions like asthma and COPD [1] [2].

- **Information Gaps:** Based on the search results, detailed experimental protocols, comprehensive pharmacokinetic data, and full toxicological profiles for **Lirimilast** are not publicly available. Further investigation in scientific journals or patent databases would be required.

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